

# Application Notes and Protocols for BMY 14802 in Rodent Models

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## Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006

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These application notes provide a comprehensive overview of the dosages, administration routes, and experimental contexts for the use of **BMY 14802** in rodent models, based on preclinical research. Detailed protocols for key behavioral assays are also provided to facilitate experimental design and execution.

## Quantitative Data Summary

The following tables summarize the reported dosages of **BMY 14802** used in various rodent models.

### Table 1: BMY 14802 Dosage in Rat Models

Model/Assay	Dosage Range (mg/kg)	Administration Route	Key Findings
Amphetamine-Induced Hyperactivity	5, 10, 20	Not Specified	Reversed amphetamine-induced changes in neostriatal single-unit activity.[1]
Methamphetamine Sensitization	15, 30	Intraperitoneal (i.p.)	Prevented the development of behavioral sensitization to methamphetamine.[2]
Latent Inhibition (Potential Antipsychotic)	5, 15, 30	Not Specified	Antagonized amphetamine-induced disruption of latent inhibition.[3]
5-HT Behavioral Syndrome	3 - 15	Not Specified	Induced aspects of the 5-HT behavioral syndrome.[4]
Neurotensin Concentration	35 (daily)	Intraperitoneal (i.p.)	Increased neurotensin concentrations in the nucleus accumbens and caudate.[5]
Electrophysiology (Midbrain Dopamine Neurons)	2.5 - 10 (chronic, 28 days)	Subcutaneous (s.c.)	Reduced the number of spontaneously active A10 dopamine neurons.[6]
Dopaminergic Function	Not Specified	Not Specified	Increased dopamine turnover and nigral dopamine neuronal impulse flow.[7]
Gene Expression (Striatum)	15 (14 days)	Intraperitoneal (i.p.)	Increased proenkephalin mRNA and decreased

protachykinin mRNA  
levels.[8]

**Table 2: BMY 14802 Dosage in Mouse Models**

Model/Assay	Dosage Range (mg/kg)	Administration Route	Key Findings
Amphetamine-Induced Hyperactivity	Not Specified	Not Specified	Attenuated amphetamine-induced hyperactivity.[4]
Conditioned Avoidance Responding	Not Specified	Not Specified	Attenuated conditioned avoidance responding.[4]
Hypothermia	Dose-dependent	Not Specified	Induced a dose-dependent hypothermia.[4]
Mescaline-Induced Head Twitches	Not Specified	Not Specified	Antagonized mescaline-induced head twitches.[4]
Drug Discrimination (8-OH-DPAT)	3 - 15	Not Specified	Generalized to the 8-OH-DPAT discriminative stimulus.[4]

## Experimental Protocols

### Amphetamine-Induced Hyperactivity in Rats

This protocol is a general guideline for assessing the effect of **BMY 14802** on amphetamine-induced locomotor hyperactivity, a common preclinical model for screening antipsychotic-like activity.

Materials:

- Male Sprague-Dawley rats.

- **BMY 14802.**
- d-amphetamine sulfate.
- Vehicle for drug dissolution (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80).
- Locomotor activity chambers equipped with infrared beams.
- Syringes and needles for injection.

#### Procedure:

- **Habituation:** For three consecutive days, place the rats in the locomotor activity chambers for 60 minutes each day to acclimate them to the environment.
- **Drug Administration:** On the test day, administer **BMY 14802** (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle. The volume of administration should be consistent across all animals (e.g., 1 ml/kg).
- **Pre-treatment Time:** Allow for a pre-treatment period of 30-60 minutes following **BMY 14802** administration.
- **Amphetamine Challenge:** Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or vehicle.
- **Data Recording:** Immediately place the animals back into the locomotor activity chambers and record locomotor activity for 60-90 minutes.<sup>[1]</sup> Activity is typically measured as distance traveled, ambulations (consecutive beam breaks), or rearing frequency.
- **Data Analysis:** Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects. Compare the total activity counts between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

## Conditioned Emotional Response (Latent Inhibition) in Rats

This protocol outlines the conditioned emotional response (CER) procedure to assess latent inhibition, a measure of attentional processing that is disrupted in schizophrenia.

#### Materials:

- Male Wistar or Sprague-Dawley rats.
- Conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory stimulus presentation, and a lick tube connected to a water source and a lickometer.
- A tone generator (Conditioned Stimulus - CS).
- A shock generator (Unconditioned Stimulus - US).
- **BMY 14802**.
- d-amphetamine (for disruption of latent inhibition).
- Vehicle.

#### Procedure:

This procedure consists of three main stages:

##### Stage 1: Pre-exposure

- Water deprive the rats for 23 hours.
- For two consecutive days, place the rats in the conditioning chambers and allow them to lick for water for a set period (e.g., 15 minutes).
- On the third day, divide the rats into pre-exposed (PE) and non-pre-exposed (NPE) groups.
- Administer **BMY 14802** (e.g., 5, 15, or 30 mg/kg) or vehicle prior to the session. To test for reversal of amphetamine effects, a separate group would receive amphetamine (e.g., 1 mg/kg) with or without **BMY 14802** co-administration.

- Place the PE group in the chambers and present the tone CS (e.g., 80 dB, 2 kHz) for a set number of trials (e.g., 20 or 40 presentations of 10-second duration with a variable inter-trial interval). The NPE group is placed in the chambers for the same duration without tone presentation.

#### Stage 2: Conditioning

- Twenty-four hours after the pre-exposure stage, all rats are placed back in the conditioning chambers.
- After a baseline period of licking, present the tone CS, which co-terminates with a mild footshock US (e.g., 0.5 mA for 0.5 seconds). Repeat for a small number of trials (e.g., 2-5 pairings).

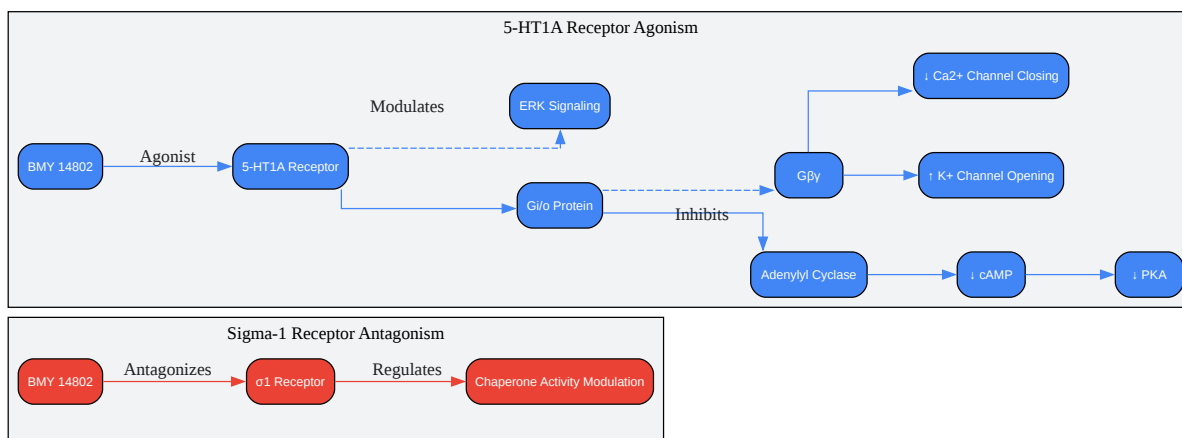
#### Stage 3: Test

- Twenty-four hours after conditioning, place the rats back in the chambers and allow them to lick for water.
- Present the tone CS without the US.
- Measure the suppression of licking during the tone presentation. This is typically calculated as a suppression ratio: (licks during CS) / (licks during CS + licks in a pre-CS period of the same duration). A lower suppression ratio indicates greater fear conditioning.
- Expected Outcome: In control animals, the PE group should show a higher suppression ratio (less suppression of licking) compared to the NPE group, demonstrating latent inhibition. Antipsychotic drugs are expected to potentiate this effect. In the amphetamine-disruption model, amphetamine is expected to abolish the difference between PE and NPE groups, and an effective antipsychotic like **BMY 14802** should restore it.[3]

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway for **BMY 14802**

**BMY 14802** primarily acts as a sigma-1 ( $\sigma_1$ ) receptor antagonist and a serotonin 5-HT<sub>1A</sub> receptor agonist. The following diagram illustrates the potential downstream signaling cascades affected by **BMY 14802**'s interaction with these receptors.

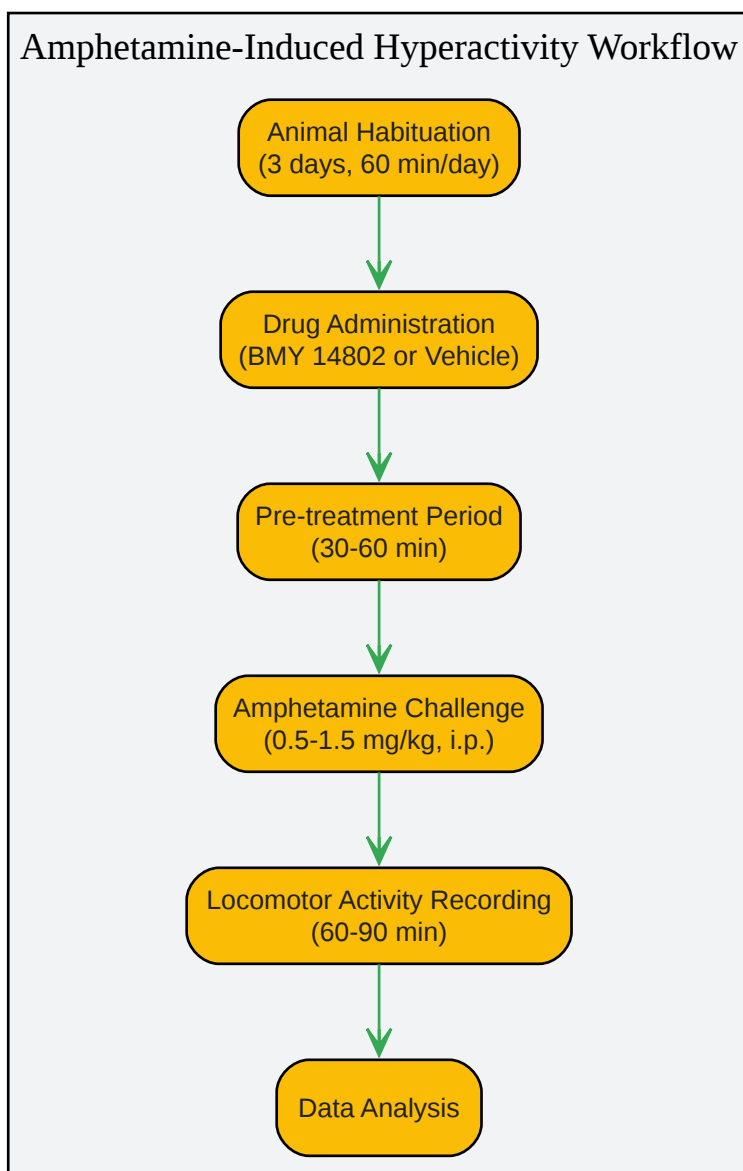


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Caption: **BMY 14802**'s dual mechanism of action.

## Experimental Workflow for Amphetamine-Induced Hyperactivity Assay

The following diagram outlines the key steps in conducting an amphetamine-induced hyperactivity study to evaluate the effects of **BMY 14802**.



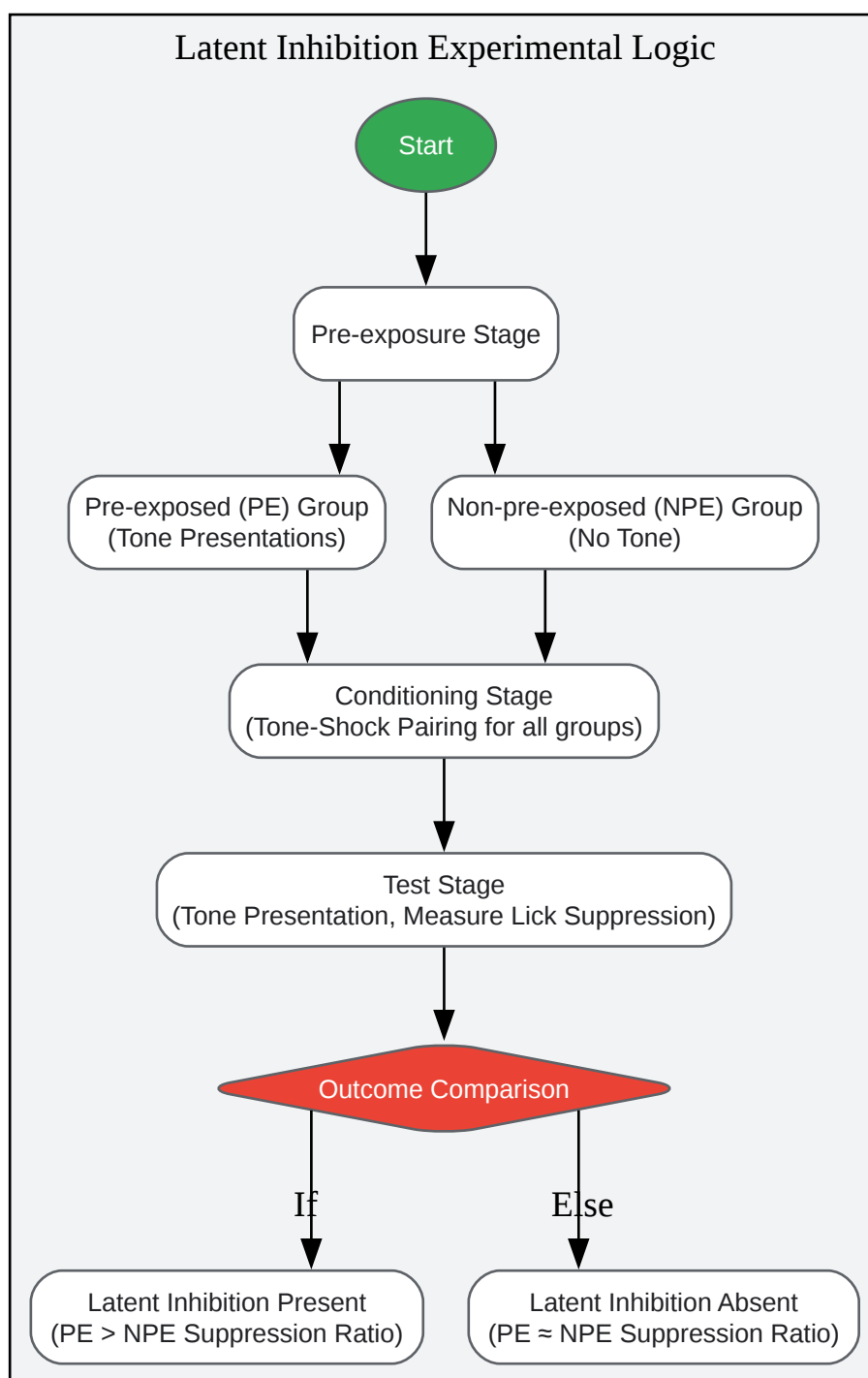
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Caption: Workflow for assessing **BMY 14802**'s effect on hyperactivity.

## Logical Flow of the Latent Inhibition Paradigm

This diagram illustrates the logical progression and group comparisons in a latent inhibition experiment.





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Caption: Logical flow of the latent inhibition experiment.

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## References

- 1. b-neuro.com [b-neuro.com]
- 2. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT<sub>1A</sub> receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adolescent male and female rats show enhanced latent inhibition of conditioned fear compared to adult rats [frontiersin.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Latent inhibition in conditioned emotional response: c-fos immunolabelling evidence for brain areas involved in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latent inhibition and overshadowing in conditioned emotional response conditioning with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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